
5-(Chloromethyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(クロロメチル)-3-(3,5-ジクロロフェニル)-1,2,4-オキサジアゾールは、オキサジアゾール類に属する化学化合物です。オキサジアゾール類は、5員環内に酸素原子と窒素原子を2つ含む複素環式化合物です。この特定の化合物は、オキサジアゾール環にクロロメチル基とジクロロフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
5-(クロロメチル)-3-(3,5-ジクロロフェニル)-1,2,4-オキサジアゾールの合成は、通常、適切な前駆体を特定の条件下で環化させることにより行われます。一般的な方法の1つは、3,5-ジクロロ安息香酸ヒドラジドとクロロアセチルクロリドをトリエチルアミンなどの塩基の存在下で反応させる方法です。この反応は、中間体を形成することによって進行し、その後環化してオキサジアゾール環を形成します。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用する場合もありますが、大規模生産に最適化されています。これには、連続式反応器、自動化システム、および反応条件の厳密な制御の使用が含まれ、最終製品の収率と純度が高くなります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichlorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
反応の種類
5-(クロロメチル)-3-(3,5-ジクロロフェニル)-1,2,4-オキサジアゾールは、以下のさまざまな化学反応を起こす可能性があります。
置換反応: クロロメチル基は、求核置換反応に参加することができ、塩素原子が他の求核剤に置き換わります。
酸化および還元反応: この化合物は、適切な条件下で酸化および還元反応を受けることができ、異なる酸化状態および誘導体の形成につながります。
環化反応: オキサジアゾール環は、環化反応に参加してより複雑な複素環構造を形成することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。これらの反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性溶媒中で高温で行われます。
酸化: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤を、酸性または塩基性条件で使用することができます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換はさまざまな置換誘導体を生成することができ、酸化および還元は異なる酸化状態と官能基につながる可能性があります。
科学的研究の応用
5-(クロロメチル)-3-(3,5-ジクロロフェニル)-1,2,4-オキサジアゾールは、以下を含む幅広い科学研究における応用を持っています。
化学: より複雑な分子や複素環式化合物を合成するための構成要素として使用されます。
生物学: 抗菌、抗真菌、抗がんなどの潜在的な生物活性について研究されています。
医学: 特に新規医薬品の開発において、医薬品の潜在的な候補として研究が進められています。
産業: その独特の化学的性質により、ポリマーやコーティングなどの新素材の開発に使用されています。
作用機序
5-(クロロメチル)-3-(3,5-ジクロロフェニル)-1,2,4-オキサジアゾールの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素、受容体、および他の生体分子と相互作用し、さまざまな生物学的効果を引き起こす可能性があります。たとえば、抗菌活性は、細菌細胞膜を破壊したり、細菌の代謝に関与する重要な酵素を阻害したりする能力による可能性があります。
類似化合物との比較
類似化合物
5-(クロロメチル)-3-フェニル-1,2,4-オキサジアゾール: 類似の構造ですが、ジクロロフェニル基がありません。
3-(3,5-ジクロロフェニル)-1,2,4-オキサジアゾール: 類似の構造ですが、クロロメチル基がありません。
5-メチル-3-(3,5-ジクロロフェニル)-1,2,4-オキサジアゾール: 類似の構造ですが、クロロメチル基の代わりにメチル基があります。
独自性
5-(クロロメチル)-3-(3,5-ジクロロフェニル)-1,2,4-オキサジアゾールは、クロロメチル基とジクロロフェニル基の両方が存在することによって、独特の化学的性質と反応性を備えています。このため、科学研究や産業におけるさまざまな用途において、貴重な化合物となっています。
特性
分子式 |
C9H5Cl3N2O |
|---|---|
分子量 |
263.5 g/mol |
IUPAC名 |
5-(chloromethyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-8-13-9(14-15-8)5-1-6(11)3-7(12)2-5/h1-3H,4H2 |
InChIキー |
KGQRVCPUPIVNQE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NOC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


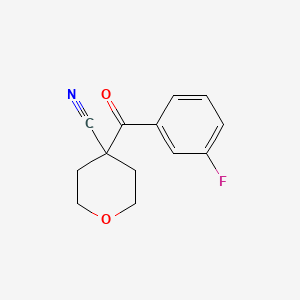

![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)

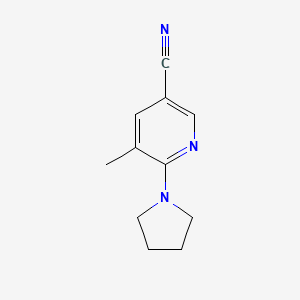
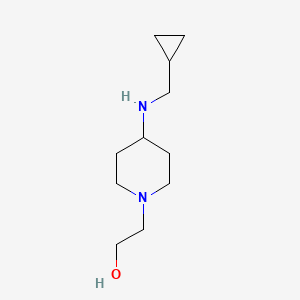


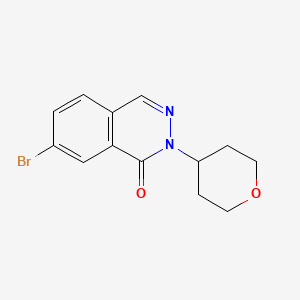
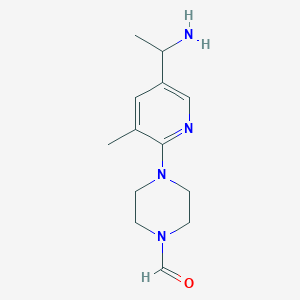
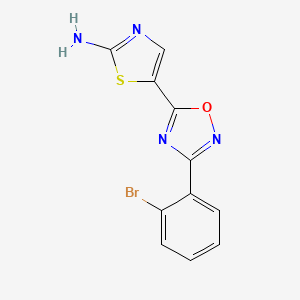
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)
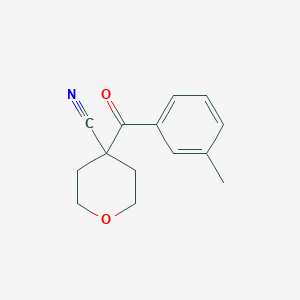
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)
